Gitoformate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gitoformate is synthesized from gitoxin, a cardiac glycoside extracted from the woolly foxglove (Digitalis lanata) . The synthesis involves formylation of the hydroxyl groups on the gitoxin molecule. The reaction conditions typically include the use of formic acid or formyl chloride as the formylating agents .
Industrial Production Methods: Industrial production of this compound involves the extraction of gitoxin from Digitalis lanata, followed by chemical formylation. The process is carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Gitoformate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form gitoxin and formic acid.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves nucleophilic reagents like amines or alcohols.
Major Products Formed:
Hydrolysis: Gitoxin and formic acid.
Oxidation: Specific products depend on the oxidizing agent used.
Substitution: Various substituted derivatives of gitoxin.
Scientific Research Applications
Gitoformate has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemistry of cardiac glycosides.
Biology: Investigated for its effects on cellular processes and ion transport.
Medicine: Explored for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the development of cardiac drugs and related pharmaceuticals.
Mechanism of Action
Gitoformate exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility, making this compound effective in treating heart failure and arrhythmia .
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin.
Lanatoside B: A glycoside from Digitalis lanata with a similar aglycon structure.
Uniqueness of Gitoformate: this compound is unique due to its formylated hydroxyl groups, which differentiate it from other cardiac glycosides . This structural modification affects its pharmacokinetics and pharmacodynamics, making it suitable for patients with variable renal function .
Properties
IUPAC Name |
[3-[5-(4,5-diformyloxy-6-methyloxan-2-yl)oxy-4-formyloxy-6-methyloxan-2-yl]oxy-6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] formate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O19/c1-24-41(59-23-51)32(55-19-47)14-38(60-24)64-43-26(3)62-39(16-34(43)57-21-49)65-42-25(2)61-37(15-33(42)56-20-48)63-29-8-10-44(4)28(13-29)6-7-31-30(44)9-11-45(5)40(27-12-36(52)54-18-27)35(58-22-50)17-46(31,45)53/h12,19-26,28-35,37-43,53H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHWKQEPDYUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC=O)OC3C(OC(CC3OC=O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)OC=O)OC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-39-3 | |
Record name | (3β,5β,16β)-3-[(O-2,6-Dideoxy-3,4-di-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl)oxy]-16-(formyloxy)-14-hydroxycard-20(22)-enolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10176-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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